molecular formula C17H12N6O2S B2880689 6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-25-9

6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2880689
CAS No.: 868969-25-9
M. Wt: 364.38
InChI Key: RZLCKFAJHOGYGO-UHFFFAOYSA-N
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Description

6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a nitrophenyl group and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared to other triazolopyridazine derivatives, such as:

The presence of the nitrophenyl and pyridinyl groups in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-23(25)14-5-1-3-12(9-14)11-26-16-7-6-15-19-20-17(22(15)21-16)13-4-2-8-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLCKFAJHOGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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